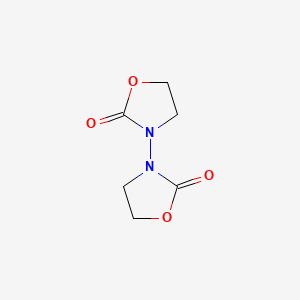
3,3'-bi-1,3-Oxazolidine-2,2'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-bi-1,3-Oxazolidine-2,2’-dione is a heterocyclic compound with the molecular formula C6H8N2O4 and a molecular weight of 172.1387 g/mol It is characterized by the presence of two oxazolidine rings, which are five-membered rings containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-bi-1,3-Oxazolidine-2,2’-dione typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and yields the target product in good to excellent yields.
Industrial Production Methods: Industrial production of 3,3’-bi-1,3-Oxazolidine-2,2’-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 3,3’-bi-1,3-Oxazolidine-2,2’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives.
科学研究应用
3,3’-bi-1,3-Oxazolidine-2,2’-dione has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its ability to form stable cross-linked structures.
作用机制
The mechanism of action of 3,3’-bi-1,3-Oxazolidine-2,2’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. Additionally, its unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
相似化合物的比较
Oxazolidinones: These are structurally related compounds that contain a five-membered ring with both nitrogen and oxygen atoms.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in the synthesis of pharmaceuticals and agrochemicals.
Mono- and Polycyclic Oxazolidines: These derivatives are used as intermediates in organic synthesis and have various biological activities.
Uniqueness: 3,3’-bi-1,3-Oxazolidine-2,2’-dione is unique due to its bis-oxazolidine structure, which imparts distinct chemical and physical properties
生物活性
3,3'-bi-1,3-Oxazolidine-2,2'-dione is a compound belonging to the oxazolidinone class, which is known for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways involving the condensation of appropriate amines and carbonyl compounds. The structural integrity of oxazolidinones is crucial for their biological activity. The oxazolidinone ring system contributes to their ability to interact with bacterial ribosomes, thereby inhibiting protein synthesis.
Biological Activity Overview
The biological activity of this compound primarily includes:
- Antimicrobial Activity : This compound exhibits significant antibacterial properties against various Gram-positive bacteria. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis by preventing the formation of the initiation complex.
- Cytotoxicity : Some derivatives of oxazolidinones have shown cytotoxic effects against cancer cell lines. Studies indicate that modifications to the oxazolidinone structure can enhance cytotoxicity against specific tumor types.
The primary mechanism by which this compound exerts its antibacterial effects is through inhibition of protein synthesis. It binds to the peptidyl transferase center of the 50S ribosomal subunit. This binding prevents the formation of the functional ribosome complex necessary for translating mRNA into proteins.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.4 - 119 μg/mL | |
| Streptococcus pneumoniae | Varies based on derivative | |
| Enterococcus faecium | Effective at low concentrations |
Case Studies
Several studies have evaluated the biological activity of various derivatives of oxazolidinones:
- Antibacterial Efficacy : A study reported that specific derivatives of oxazolidinones demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives exhibited MIC values significantly lower than those of traditional antibiotics like chloramphenicol .
- Cytotoxic Studies : Research on modified oxazolidinones has revealed promising results in cytotoxicity assays against cancer cell lines such as MCF-7 (breast adenocarcinoma). Compounds were tested for their IC50 values, with some derivatives showing lower IC50 values than doxorubicin, a standard chemotherapy agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxazolidinone ring can significantly influence both antimicrobial and cytotoxic activities. For instance:
属性
CAS 编号 |
89533-03-9 |
|---|---|
分子式 |
C6H8N2O4 |
分子量 |
172.14 g/mol |
IUPAC 名称 |
3-(2-oxo-1,3-oxazolidin-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H8N2O4/c9-5-7(1-3-11-5)8-2-4-12-6(8)10/h1-4H2 |
InChI 键 |
HTTOAZGYFLWWHP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)N1N2CCOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















